molecular formula C10H8BrNO2 B6241816 methyl 2-bromo-4-(cyanomethyl)benzoate CAS No. 1252572-71-6

methyl 2-bromo-4-(cyanomethyl)benzoate

Cat. No.: B6241816
CAS No.: 1252572-71-6
M. Wt: 254.1
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Description

Methyl 2-bromo-4-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the second position and a cyanomethyl group at the fourth position on the benzene ring. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-(cyanomethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-(cyanomethyl)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(cyanomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of amines or other reduced derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-(cyanomethyl)benzoate involves its interaction with various molecular targets and pathways. The bromine atom and cyanomethyl group can participate in different chemical reactions, leading to the formation of new bonds and functional groups. These interactions can affect the compound’s reactivity and its ability to interact with other molecules in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4-(cyanomethyl)benzoate is unique due to the presence of both the bromine atom and the cyanomethyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

1252572-71-6

Molecular Formula

C10H8BrNO2

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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